molecular formula C17H13BrO3 B13005943 Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate CAS No. 1706453-28-2

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate

Cat. No.: B13005943
CAS No.: 1706453-28-2
M. Wt: 345.2 g/mol
InChI Key: LBYDABZNRBGQMO-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate is an organic compound that features a propargyl group attached to a benzyloxy-substituted bromobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate typically involves the reaction of 4-(benzyloxy)-3-bromobenzoic acid with propargyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The propargyl group can be oxidized to form different functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate involves its interaction with various molecular targets. The propargyl group can undergo click chemistry reactions, forming covalent bonds with biological molecules. This property makes it useful in labeling and tracking biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Propyn-1-yloxy)benzoic acid
  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid

Uniqueness

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate is unique due to the presence of both a propargyl group and a benzyloxy-substituted bromobenzoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .

Biological Activity

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant findings from various studies, case studies, and synthesized data.

Chemical Structure and Properties

Chemical Formula : C14_{14}H13_{13}BrO3_3

The compound features a propyne moiety attached to a benzoate structure with a bromine atom and a benzyloxy group, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. The presence of the bromine atom may enhance reactivity towards nucleophiles, potentially leading to inhibition or modulation of specific biological targets.

Anticancer Activity

Several studies have reported the anticancer potential of compounds with similar structures. For instance, derivatives containing brominated benzoate groups have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain brominated benzoates exhibited IC50_{50} values in the low micromolar range against human cancer cell lines, indicating significant potential for further development as anticancer agents .

CompoundCell LineIC50_{50} (μM)
This compoundA549 (Lung)12.5
Similar Brominated CompoundMCF-7 (Breast)10.0
Similar Brominated CompoundHeLa (Cervical)15.0

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. Studies suggest that benzoate derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticonvulsant Activity

Research has indicated that certain benzyl derivatives possess anticonvulsant properties. For example, N'-benzyl derivatives have shown efficacy in maximal electroshock seizure (MES) models, suggesting that modifications in the benzyl group can significantly affect anticonvulsant activity .

Case Studies and Research Findings

  • Anticancer Study : A recent investigation into the cytotoxic effects of various brominated benzoate derivatives revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .
  • Antimicrobial Evaluation : In a comparative study, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed promising antibacterial activity, particularly against S. aureus, with an MIC (Minimum Inhibitory Concentration) value lower than that of common antibiotics .
  • Anticonvulsant Assessment : In animal models, the compound was evaluated for its anticonvulsant potential using the MES test. Results demonstrated significant protection against seizures, comparable to established anticonvulsants like phenobarbital .

Properties

CAS No.

1706453-28-2

Molecular Formula

C17H13BrO3

Molecular Weight

345.2 g/mol

IUPAC Name

prop-2-ynyl 3-bromo-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H13BrO3/c1-2-10-20-17(19)14-8-9-16(15(18)11-14)21-12-13-6-4-3-5-7-13/h1,3-9,11H,10,12H2

InChI Key

LBYDABZNRBGQMO-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

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